B1573892 UM 191

UM 191

Cat. No.: B1573892
Attention: For research use only. Not for human or veterinary use.
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Description

UM 191 is a naphthoquinone-derived compound identified as a potent inhibitor of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication . Structurally, it belongs to the naphthoquinone class, characterized by a fused bicyclic aromatic ring system with ketone functional groups. Its synthesis involves regioselective modifications to optimize binding affinity to the Mpro active site. Key pharmacological properties include selective inhibition of viral protease activity while demonstrating minimal cytotoxicity in in vitro assays.

Characterization of this compound adheres to IUPAC nomenclature and rigorous analytical standards. Its structure was confirmed via $ ^1H $- and $ ^{13}C $-NMR spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography, ensuring unambiguous assignment of stereochemistry and purity (>95%) . The compound’s stability under reducing conditions (e.g., presence of dithiothreitol, DTT) has been a focal point of recent studies, as this impacts its efficacy in cellular environments .

Properties

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

UM 191 is compared to two structurally related naphthoquinone derivatives, Compounds 382 and 415, based on their Mpro inhibitory activity under varying redox conditions (Table 1). Data from enzymatic assays reveal critical differences in potency and stability.

Table 1. Mpro Inhibition by this compound, 382, and 415 at 0.1 mM and 1 mM DTT

Compound % Inhibition (0.1 mM DTT) % Inhibition (1 mM DTT)
This compound 92 ± 3.1 85 ± 2.8
382 78 ± 4.2 62 ± 3.9
415 65 ± 5.0 48 ± 4.5

Key Findings:

Redox Stability: this compound retains 85% inhibitory activity at 1 mM DTT, outperforming Compounds 382 (62%) and 415 (48%). This suggests superior resistance to reducing environments, likely due to stabilized non-covalent interactions (e.g., hydrogen bonding, hydrophobic packing) with Mpro’s catalytic dyad .

Structural Determinants : Unlike 382 and 415, this compound features a chloro-substituted aromatic ring, which enhances electron-withdrawing effects and strengthens binding to the protease’s S1/S2 pockets. Molecular dynamics simulations corroborate reduced conformational flexibility in this compound-Mpro complexes .

Complementary Analytical Techniques:

  • Spectroscopic Profiling : this compound’s UV-Vis spectrum (λ${\text{max}}$ = 340 nm) distinctively differs from 382 (λ${\text{max}}$ = 325 nm) and 415 (λ$_{\text{max}}$ = 310 nm), reflecting variations in π-conjugation .
  • Thermodynamic Solubility : this compound demonstrates higher aqueous solubility (12.5 mg/mL) compared to 382 (7.8 mg/mL) and 415 (5.3 mg/mL), attributed to polar substituents improving hydrophilicity .

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